molecular formula C23H26N4O2 B6114669 N-({1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methyl)-1-naphthamide

N-({1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methyl)-1-naphthamide

Cat. No. B6114669
M. Wt: 390.5 g/mol
InChI Key: SYTBJZFJZCEMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methyl)-1-naphthamide, commonly known as ETP-46321, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

ETP-46321 exerts its pharmacological effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair and cell survival, and its inhibition can lead to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
The inhibition of PARP by ETP-46321 has been shown to have several biochemical and physiological effects. It leads to the accumulation of DNA damage, activation of apoptosis, and suppression of inflammation. Additionally, ETP-46321 has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ETP-46321 in lab experiments is its specificity for PARP inhibition. This allows for the selective targeting of PARP-dependent pathways without affecting other cellular processes. However, one limitation of ETP-46321 is its low solubility, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for the study of ETP-46321. One area of interest is the development of more potent and selective PARP inhibitors. Additionally, the combination of ETP-46321 with other anticancer agents is an area of active research. Finally, the potential use of ETP-46321 in the treatment of other diseases, such as neurodegenerative disorders, is an area of investigation.
Conclusion:
In conclusion, ETP-46321 is a synthetic compound that has shown promise in the field of scientific research due to its potential therapeutic applications. Its specificity for PARP inhibition and anti-inflammatory and analgesic properties make it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, its anti-tumor activity indicates its potential as an anticancer agent. Further research is needed to fully understand the potential of ETP-46321 and to develop more potent and selective PARP inhibitors.

Synthesis Methods

ETP-46321 is a synthetic compound that can be obtained through a multistep process. The synthesis begins with the preparation of 1-(1-ethyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 1-naphthylamine to produce ETP-46321.

Scientific Research Applications

ETP-46321 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, ETP-46321 has been found to have anti-tumor activity, indicating its potential as an anticancer agent.

properties

IUPAC Name

N-[[1-(1-ethylpyrazole-4-carbonyl)piperidin-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-2-27-16-19(14-25-27)23(29)26-12-6-7-17(15-26)13-24-22(28)21-11-5-9-18-8-3-4-10-20(18)21/h3-5,8-11,14,16-17H,2,6-7,12-13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTBJZFJZCEMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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